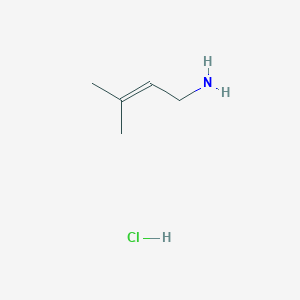

3-Methylbut-2-en-1-amine hydrochloride

CAS No.: 26728-58-5

Cat. No.: VC3860999

Molecular Formula: C5H12ClN

Molecular Weight: 121.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26728-58-5 |

|---|---|

| Molecular Formula | C5H12ClN |

| Molecular Weight | 121.61 g/mol |

| IUPAC Name | 3-methylbut-2-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H11N.ClH/c1-5(2)3-4-6;/h3H,4,6H2,1-2H3;1H |

| Standard InChI Key | GBGNQLGJDQJQLJ-UHFFFAOYSA-N |

| SMILES | CC(=CCN)C.Cl |

| Canonical SMILES | CC(=CCN)C.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

3-Methylbut-2-en-1-amine hydrochloride is an organic salt with the systematic IUPAC name 3-methylbut-2-en-1-amine hydrochloride. Its structure consists of a prenyl group () bonded to an ammonium ion () and a chloride counterion. Key features include:

The free base form, 3-methylbut-2-en-1-amine (CAS 13822-06-5), has a boiling point of 114.1°C at 760 mmHg and a flash point of 19.6°C, but its hydrochloride derivative exhibits higher stability and solubility in polar solvents .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported | |

| Boiling Point | Decomposes before boiling | |

| Density | 1.07 g/cm³ (estimated) | |

| Solubility | Soluble in water, ethanol | |

| Refractive Index | 1.442 (free base) |

The compound’s instability at high temperatures necessitates careful handling during synthesis and storage .

Synthesis and Production

Synthetic Routes

The primary synthesis method involves the hydrolysis of -(3-methyl-2-butenyl)phthalimide followed by acidification with hydrochloric acid :

-

Step 1: Reaction of -(3-methyl-2-butenyl)phthalimide with hydrazine hydrate in ethanol/water under reflux for 1 hour.

-

Step 2: Treatment with hydrochloric acid to form the hydrochloride salt.

Reaction conditions:

Alternative routes include direct amination of 3-methyl-2-butenol via catalytic amination, though this method is less commonly reported .

| Supplier | Purity | Price (250 mg) | CAS Number |

|---|---|---|---|

| TRC | 97% | $370 | 26728-58-5 |

| AK Scientific | 97% | $474 | 26728-58-5 |

| Aladdin Scientific | 97% | $465.90 | 26728-58-5 |

Applications in Research and Industry

Cytokinin Synthesis

3-Methylbut-2-en-1-amine hydrochloride is a key precursor in the synthesis of isopentenyladenine (iP), a cytokinin regulating plant cell division and differentiation. The amine group reacts with purine derivatives to form -substituted adenines, which are critical for plant tissue culture and agricultural biotechnology .

Example reaction:

This reaction is pivotal in producing labeled cytokinins for tracer studies in plant physiology .

Fluorescent Probes

Recent studies utilize the compound to develop iP-NBD, a fluorescent probe for visualizing cytokinin receptors in Arabidopsis thaliana. The probe’s amine group enables covalent binding to receptor proteins, facilitating real-time imaging of hormone distribution .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat, respirator |

| Ventilation | Use in a fume hood |

| Storage | Cool, dry place away from oxidizers |

| First Aid | Flush eyes/skin with water; seek medical help |

Recent Advances and Future Directions

Isotopic Labeling

Researchers have synthesized -labeled derivatives of 3-methylbut-2-en-1-amine hydrochloride to study cytokinin metabolism using mass spectrometry and NMR . These advances enhance understanding of phytohormone dynamics in crops.

Drug Development

The compound’s structural analogs, such as memantine hydrochloride, show potential in neurodegenerative disease research. Modifications to the amine group could yield novel therapeutics for Alzheimer’s and Parkinson’s diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume